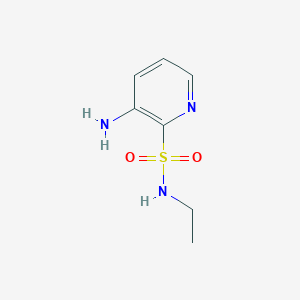

3-amino-N-ethylpyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-N-ethylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C₇H₁₁N₃O₂S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a pyridine ring. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethylpyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, often involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is efficient, although the reactivity of the amines can vary depending on the groups attached to them.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, substituted sulfonamides, and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-N-ethylpyridine-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of 3-amino-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically exert their effects by inhibiting enzymes involved in essential metabolic pathways. For example, they can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A well-known sulfonamide with antibacterial properties.

Sulfamethazine: Another sulfonamide used in veterinary medicine.

Sulfadiazine: Used in combination with other drugs to treat infections.

Uniqueness

3-Amino-N-ethylpyridine-2-sulfonamide is unique due to its specific structural features, such as the presence of an amino group and an ethyl group attached to the pyridine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

3-amino-N-ethylpyridine-2-sulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of the sulfonamide functional group (-SO2NH2). They are primarily known for their antimicrobial properties, but recent studies have indicated a broader spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibition effects .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Dihydropteroate Synthase : Like other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to reduced bacterial growth by preventing DNA synthesis .

- Carbonic Anhydrase Inhibition : Some studies have demonstrated that sulfonamides can act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including acid-base balance and respiration .

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which may contribute to their therapeutic potential in various diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. Below is a summary table detailing the Minimum Inhibitory Concentrations (MICs) against selected bacteria:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound exhibits activity against gram-positive bacteria, its effectiveness against gram-negative bacteria is comparatively lower.

Enzyme Inhibition Studies

In addition to antimicrobial activity, the compound's ability to inhibit various enzymes has been investigated. The following table summarizes the IC50 values for enzyme inhibition:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Butyrylcholinesterase (BChE) | 13 ± 0.78 | |

| Acetylcholinesterase (AChE) | Inactive | |

| Carbonic Anhydrase II | <10 |

The compound showed significant inhibition against BChE, suggesting potential applications in treating neurodegenerative diseases where cholinesterase activity is altered.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against resistant strains of bacteria. The compound demonstrated superior antibacterial activity compared to traditional antibiotics, indicating its potential as a novel therapeutic agent .

- Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active sites of targeted enzymes such as CA and dihydropteroate synthase. These interactions were characterized by strong hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potential .

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

3-amino-N-ethylpyridine-2-sulfonamide |

InChI |

InChI=1S/C7H11N3O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2,8H2,1H3 |

InChI Key |

QLJFQBPGIFUCCE-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC=N1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.